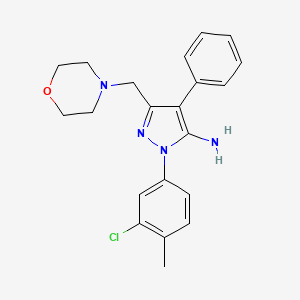

1-(3-chloro-4-methylphenyl)-3-(4-morpholinylmethyl)-4-phenyl-1H-pyrazol-5-amine

Descripción

Propiedades

IUPAC Name |

2-(3-chloro-4-methylphenyl)-5-(morpholin-4-ylmethyl)-4-phenylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClN4O/c1-15-7-8-17(13-18(15)22)26-21(23)20(16-5-3-2-4-6-16)19(24-26)14-25-9-11-27-12-10-25/h2-8,13H,9-12,14,23H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBTXNLYSHFFBHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=C(C(=N2)CN3CCOCC3)C4=CC=CC=C4)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

1-(3-Chloro-4-methylphenyl)-3-(4-morpholinylmethyl)-4-phenyl-1H-pyrazol-5-amine, a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a pyrazole ring substituted with a chloromethylphenyl and a morpholinylmethyl group. Its molecular formula is C20H22ClN3, with a molecular weight of approximately 347.86 g/mol.

The biological activities of pyrazole derivatives often stem from their interactions with specific biological targets such as enzymes and receptors. For instance:

- Inhibition of Cyclooxygenase (COX) : Many pyrazoles exhibit anti-inflammatory properties by inhibiting COX enzymes, which play a crucial role in the inflammatory response.

- Modulation of G Protein-Coupled Receptors (GPCRs) : Some studies suggest that pyrazole derivatives can influence GPCR signaling pathways, leading to various physiological effects .

Anti-inflammatory Activity

Research indicates that 1-(3-chloro-4-methylphenyl)-3-(4-morpholinylmethyl)-4-phenyl-1H-pyrazol-5-amine demonstrates significant anti-inflammatory effects. In vitro studies have shown that this compound effectively reduces the production of pro-inflammatory cytokines in macrophages when stimulated with lipopolysaccharides (LPS).

Anticancer Properties

Recent studies have explored the anticancer potential of this compound against various cancer cell lines. In particular:

- Cell Proliferation Inhibition : The compound has been shown to inhibit cell proliferation in breast cancer and leukemia cell lines through apoptosis induction.

- Mechanistic Insights : The anticancer activity may be linked to the compound's ability to modulate key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway.

Case Studies

- Case Study on Inflammatory Models : A study conducted on animal models of arthritis demonstrated that administration of the compound led to a marked reduction in joint swelling and pain, correlating with decreased levels of inflammatory markers in serum.

- Anticancer Efficacy : Another case study evaluated the effect of this compound on human breast cancer cell lines (MCF-7). Results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent activity compared to standard chemotherapeutics.

Table 1: Biological Activities of 1-(3-Chloro-4-methylphenyl)-3-(4-morpholinylmethyl)-4-phenyl-1H-pyrazol-5-amine

Comparación Con Compuestos Similares

Morpholinylmethyl Group (Target Compound)

Halogenated Aromatic Substituents

- Chloro and Methyl Groups (Target Compound) : The 3-chloro-4-methylphenyl group balances lipophilicity and steric bulk, favoring membrane permeability.

- Fluorophenyl and Trichlorophenyl () : Fluorine’s electronegativity and trichlorophenyl’s steric bulk may enhance target specificity but increase metabolic resistance.

Heterocyclic Substitutions

- Furan () : Oxygen in furan may participate in hydrogen bonding but offers less conformational rigidity than morpholine.

Q & A

Q. Table 1: Structural Analogs and Activity Trends

Q. Table 2: Stability in Common Solvents

| Solvent | Solubility (mg/mL) | Degradation (% at 25°C/72h) |

|---|---|---|

| DMSO | 45 | 3.2 |

| Ethanol | 12 | 8.5 |

| Water | <0.1 | 22.1 (pH 7.4) |

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.